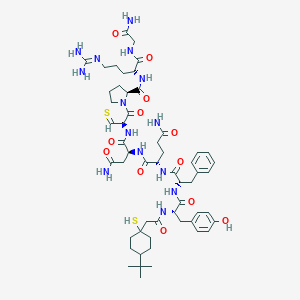
Bcadavp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, is a synthetic analog of the naturally occurring hormone vasopressin. Vasopressin, also known as antidiuretic hormone, plays a crucial role in regulating water balance in the body by promoting water reabsorption in the kidneys. Argipressin is designed to mimic the effects of vasopressin and is used in various medical and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. The key steps include:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites during the synthesis.
Peptide Bond Formation: The formation of peptide bonds between amino acids is achieved using coupling reagents such as carbodiimides.
Deprotection and Purification: After the desired peptide sequence is formed, the protecting groups are removed, and the compound is purified using techniques such as high-performance liquid chromatography.
Industrial Production Methods
Industrial production of Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, involves scaling up the synthetic routes to produce large quantities of the compound. This requires optimization of reaction conditions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions at specific sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfide-linked dimers, reduced monomers, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in regulating water balance and its effects on cellular signaling pathways.
Medicine: Used in the treatment of conditions such as diabetes insipidus and vasodilatory shock.
Industry: Employed in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, exerts its effects by binding to vasopressin receptors (V1 and V2) in the body. The binding to V1 receptors leads to vasoconstriction, which increases blood pressure, while binding to V2 receptors promotes water reabsorption in the kidneys. These actions help regulate blood pressure and water balance in the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vasopressin: The natural hormone with similar functions.
Desmopressin: A synthetic analog with a longer duration of action.
Terlipressin: Another synthetic analog used primarily for its vasoconstrictive properties.
Uniqueness
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, is unique due to its specific structural modifications, which enhance its stability and efficacy compared to natural vasopressin. These modifications also allow for targeted therapeutic applications and improved pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
119617-72-0 |
|---|---|
Molekularformel |
C55H80N14O12S2 |
Molekulargewicht |
1193.4 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-(4-tert-butyl-1-sulfanylcyclohexyl)acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C55H80N14O12S2/c1-54(2,3)33-19-21-55(83,22-20-33)28-45(74)63-37(26-32-13-15-34(70)16-14-32)48(77)66-38(25-31-9-5-4-6-10-31)49(78)64-36(17-18-42(56)71)47(76)67-39(27-43(57)72)50(79)68-40(30-82)52(81)69-24-8-12-41(69)51(80)65-35(11-7-23-61-53(59)60)46(75)62-29-44(58)73/h4-6,9-10,13-16,30,33,35-41,70,83H,7-8,11-12,17-29H2,1-3H3,(H2,56,71)(H2,57,72)(H2,58,73)(H,62,75)(H,63,74)(H,64,78)(H,65,80)(H,66,77)(H,67,76)(H,68,79)(H4,59,60,61)/t33?,35-,36+,37+,38+,39+,40+,41+,55?/m1/s1 |
InChI-Schlüssel |
LFQFIBYCRPIIQR-VCAUYVTFSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)S |
Isomerische SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)S |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)S |
Key on ui other cas no. |
119617-72-0 |
Sequenz |
YFQNXPRG |
Synonyme |
1-(4-tert-butyl-1-mercaptocyclohexaneacetic acid)-argipressin arginine vasopressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)- argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)- BCADAVP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















